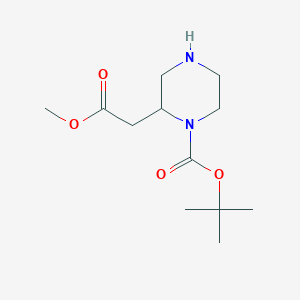

1-Boc-2-methoxycarbonylmethylpiperazine

Description

Properties

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNONNLAJOFYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647452 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183852-65-5 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine, a valuable substituted piperazine derivative for pharmaceutical research and drug development. The document outlines the most plausible synthetic pathways, providing detailed experimental protocols for the key transformations. All quantitative data is summarized in structured tables for clear comparison, and a signaling pathway diagram illustrates the logical flow of the synthesis.

Introduction

Substituted piperazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The introduction of a methoxycarbonylmethyl group at the 2-position of the 1-Boc-piperazine scaffold provides a versatile intermediate for further chemical elaboration in the synthesis of novel therapeutic agents. This guide focuses on a robust and well-documented synthetic strategy commencing from 1-Boc-piperazine-2-carboxylic acid.

Overview of the Synthetic Strategy

The most prominent synthetic route to this compound involves a two-step sequence starting from the commercially available 1-Boc-piperazine-2-carboxylic acid. This strategy encompasses:

-

Homologation: Extension of the carboxylic acid side chain by one carbon atom using the Arndt-Eistert reaction. This classic transformation proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile.

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This approach is advantageous due to the accessibility of the starting material and the well-established nature of the chemical transformations involved.

Experimental Protocols

Synthesis of 1-Boc-piperazine-2-carboxylic acid

While commercially available, 1-Boc-piperazine-2-carboxylic acid can be synthesized from piperazine-2-carboxylic acid through selective N-Boc protection.

Reaction Scheme:

Procedure:

To a solution of piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, is added a base, for instance, sodium hydroxide, to adjust the pH. The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is worked up by acidification and extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-Boc-piperazine-2-carboxylic acid.

Homologation of 1-Boc-piperazine-2-carboxylic acid (Arndt-Eistert Reaction)

This step extends the carbon chain by one methylene group.

Reaction Scheme:

Procedure:

Step 1: Formation of the Acid Chloride

1-Boc-piperazine-2-carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C, and oxalyl chloride or thionyl chloride (1.2 eq) is added dropwise, along with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Formation of the Diazoketone

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

A freshly prepared ethereal solution of diazomethane is cooled to 0 °C. The crude acid chloride, dissolved in a minimal amount of anhydrous ether or THF, is added dropwise to the diazomethane solution with gentle stirring. The reaction is allowed to proceed at 0 °C for several hours. The completion of the reaction is monitored by the disappearance of the yellow color of diazomethane and the cessation of nitrogen evolution. Excess diazomethane is quenched by the careful addition of acetic acid. The solvent is removed under reduced pressure to afford the crude diazoketone.[1][2]

Step 3: Wolff Rearrangement

The crude diazoketone is dissolved in a suitable solvent like dioxane or THF. To this solution, a suspension of silver oxide (Ag2O, 0.1 eq) in water is added. The mixture is heated, typically to around 60-80 °C, until the evolution of nitrogen gas stops.[3] The reaction mixture is then cooled, filtered to remove the silver catalyst, and the solvent is evaporated. The resulting residue is purified by column chromatography to yield 1-Boc-piperazine-2-acetic acid.

Esterification of 1-Boc-piperazine-2-acetic acid

The final step is the conversion of the carboxylic acid to the methyl ester.

Reaction Scheme:

Procedure (Fischer Esterification):

1-Boc-piperazine-2-acetic acid (1.0 eq) is dissolved in an excess of anhydrous methanol, which serves as both the solvent and the reagent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time |

| 3.1 | Piperazine-2-carboxylic acid | Boc-anhydride, NaOH | Dioxane/Water | 0 °C to RT | 12-24 h |

| 3.2.1 | 1-Boc-piperazine-2-carboxylic acid | Oxalyl chloride, DMF (cat.) | DCM or THF | 0 °C to RT | 1-2 h |

| 3.2.2 | 1-Boc-piperazine-2-carbonyl chloride | Diazomethane | Ether or THF | 0 °C | 2-4 h |

| 3.2.3 | 1-Boc-2-(diazoacetyl)piperazine | Ag2O, H2O | Dioxane or THF | 60-80 °C | 1-3 h |

| 3.3 | 1-Boc-piperazine-2-acetic acid | Methanol, H2SO4 (cat.) | Methanol | Reflux | 4-8 h |

Table 2: Expected Yields and Purity

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 3.1 | 1-Boc-piperazine-2-carboxylic acid | 85-95 | >95 |

| 3.2 | 1-Boc-piperazine-2-acetic acid | 60-80 (over 3 steps) | >90 (after purification) |

| 3.3 | This compound | 80-95 | >98 (after purification) |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed synthetic protocol for 1-Boc-2-methoxycarbonylmethylpiperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, culminating in the target molecule. All quantitative data is summarized for clarity, and experimental procedures are detailed for reproducibility.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the construction of the core heterocyclic intermediate, methyl 2-(piperazin-2-yl)acetate. The second stage is the selective protection of the N1 nitrogen atom with a tert-butoxycarbonyl (Boc) group. This strategy allows for the controlled introduction of substituents and protecting groups, ensuring a high-purity final product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

II. Stage 1: Synthesis of Methyl 2-(piperazin-2-yl)acetate

The synthesis of the key intermediate, methyl 2-(piperazin-2-yl)acetate, can be accomplished by adapting the methodology reported for the synthesis of substituted piperazine-2-acetic acid esters from amino acids. In this case, the synthesis commences with the simplest amino acid, glycine.

Reaction Scheme:

A plausible synthetic route starting from N-Boc-glycine is outlined below. This multi-step process involves the formation of a β-ketoester, followed by reductive amination, cyclization, and deprotection.

Preparation of N-Boc-piperazine-2-acetic acid methyl ester: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of N-Boc-piperazine-2-acetic acid methyl ester, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry. It details a potential synthetic pathway, compiling quantitative data and experimental protocols from established chemical literature.

Synthetic Pathway Overview

The synthesis of N-Boc-piperazine-2-acetic acid methyl ester can be approached through various routes. A common strategy involves the initial protection of one of the nitrogen atoms of a piperazine derivative with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetic acid methyl ester moiety at the 2-position. The presented protocol is a plausible route constructed from published synthetic transformations.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthetic steps involved in the preparation of N-Boc-piperazine-2-acetic acid methyl ester and related compounds. Please note that yields and reaction conditions can vary based on the specific substrates and laboratory conditions.

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| 1 | 2-methyl(2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester | (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | Trimethylsilyldiazomethane | Methanol, Dichloromethane | 16 | Room Temp. | 48 | [1] |

| 2 | 1-Boc-2(S)-ethyl-5(R)-methylpiperazine | 1-Boc-2(S)-ethyl-5(R)-methylpiperazine acetic acid salt | Triethylamine | Dichloromethane | - | - | - | [2] |

| 3 | N-Boc-piperazine | Piperazine, Piperazine dihydrochloride | tert-butyl 1H-imidazole-1-carboxylate, NaCl, NaOH | Water, Ethyl acetate | 0.5 | - | - | [3] |

Experimental Workflow

Caption: Synthetic workflow for N-Boc-piperazine-2-acetic acid methyl ester.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods for analogous compounds and represent a plausible route for the preparation of the target molecule.

Method 1: Esterification of N-Boc-piperazine-2-carboxylic acid

This method is adapted from the synthesis of a similar compound and is applicable if the corresponding carboxylic acid is available.[1]

Materials:

-

(2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1 equivalent)

-

Methanol

-

Dichloromethane

-

Trimethylsilyldiazomethane (2M solution in hexane)

-

Silica gel

-

Eluent: 5% methanol/7N ammonia in ethyl acetate

Procedure:

-

In a three-neck flask, dissolve (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (e.g., 5 g) in a mixture of methanol (100 mL) and dichloromethane (115 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add trimethylsilyldiazomethane solution dropwise to the reaction mixture.

-

After the addition is complete, continue stirring at room temperature for 16 hours.

-

Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a 5% methanol/7N ammonia in ethyl acetate solution to yield the pure ester.

Method 2: N-Boc Protection of Piperazine followed by Alkylation

This two-step method involves the initial synthesis of N-Boc-piperazine, which is then alkylated to introduce the acetic acid methyl ester side chain.

Step 2a: Synthesis of N-Boc-piperazine [3]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

tert-butyl 1H-imidazole-1-carboxylate (prepared separately)

-

Sodium chloride (NaCl)

-

Saturated sodium hydroxide (NaOH) solution

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round bottom flask, dissolve piperazine (0.05 mol) and piperazine dihydrochloride (0.005 mol) in water (20 mL).

-

Stir the mixture for 5 minutes and then add sodium chloride (4 g).

-

Add the previously prepared tert-butyl 1H-imidazole-1-carboxylate to the brine solution and stir for 30 minutes.

-

Add 10 mL of a saturated NaOH solution to the aqueous layer and extract with ethyl acetate (4 x 15 mL).

-

Combine the organic layers, wash with water (4 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-Boc-piperazine.

Step 2b: Alkylation of N-Boc-piperazine

This is a general procedure for the N-alkylation of piperazines.

Materials:

-

N-Boc-piperazine (1 equivalent)

-

Methyl bromoacetate (1.1 equivalents)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Dissolve N-Boc-piperazine in the anhydrous solvent in a round bottom flask.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add methyl bromoacetate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-Boc-piperazine-2-acetic acid methyl ester.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Trimethylsilyldiazomethane is toxic and potentially explosive; handle with extreme caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Technical Guide: Characterization of 1-Boc-2-methoxycarbonylmethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-Boc-2-methoxycarbonylmethylpiperazine (CAS No. 183852-65-5), a key intermediate in organic synthesis and drug development. This document details the physicochemical properties, predicted spectroscopic data, a plausible synthetic route, and general experimental protocols for its characterization. The information herein is intended to support researchers in the synthesis, purification, and identification of this compound, ensuring its quality and appropriate use in further synthetic applications.

Physicochemical Properties

This compound, also known as tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, is a substituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the ring nitrogens and a methoxycarbonylmethyl group at the 2-position. The presence of the Boc group allows for selective functionalization of the second nitrogen atom, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 183852-65-5 |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.31 g/mol |

| Appearance | Light yellow to brown solid-liquid mixture |

| Boiling Point | 336.2 ± 17.0 °C (Predicted) |

| pKa (Predicted) | 7.74 ± 0.40 |

| Storage Conditions | 2-8°C, protect from light |

Synthesis Workflow

A common and effective method for the synthesis of this compound is the N-alkylation of a suitable piperazine precursor. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

Caption: A logical workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound (Analogous Procedure)

This protocol is adapted from general procedures for the N-alkylation of Boc-protected piperazines.

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add methyl 2-bromoacetate (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Spectroscopic Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Data Points: 32K.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-220 ppm.

-

Data Points: 64K.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the neat sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode (to observe [M+H]⁺ and [M+Na]⁺).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 - 3.9 | m | 1H | CH (piperazine ring at C2) |

| ~ 3.7 | s | 3H | OCH₃ (ester) |

| ~ 3.7 - 3.5 | m | 2H | CH₂ (piperazine ring, N-Boc side) |

| ~ 3.0 - 2.6 | m | 5H | CH₂ (piperazine ring) & CH₂ (side chain) |

| ~ 1.45 | s | 9H | C(CH₃)₃ (Boc group) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C=O (ester) |

| ~ 155 | C=O (Boc carbamate) |

| ~ 80 | C(CH₃)₃ (Boc quaternary carbon) |

| ~ 55 - 40 | CH, CH₂ (piperazine ring and side chain) |

| ~ 52 | OCH₃ (ester) |

| ~ 28.5 | C(CH₃)₃ (Boc methyls) |

Table 3: Predicted FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975, 2930 | Medium | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1690 | Strong | C=O stretch (Boc carbamate) |

| ~ 1420, 1365 | Medium | C-H bend (Boc group) |

| ~ 1240, 1160 | Strong | C-O stretch (ester, carbamate) |

| ~ 1120 | Medium | C-N stretch (piperazine) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion Assignment |

| 259.16 | [M+H]⁺ |

| 281.14 | [M+Na]⁺ |

| 203.12 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 159.10 | [M-Boc+H]⁺ |

Conclusion

This technical guide provides essential information for the characterization of this compound. The presented physicochemical properties, predicted spectroscopic data, and detailed experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Adherence to these protocols will facilitate the reliable synthesis and characterization of this important chemical intermediate.

Technical Guide: Spectroscopic and Synthetic Profile of 1-Boc-2-methoxycarbonylmethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data, a detailed experimental protocol for the synthesis and characterization of 1-Boc-2-methoxycarbonylmethylpiperazine, also known as tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.

Data Presentation: NMR Spectral Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | m | 1H | H-2 |

| ~3.9 - 4.1 | m | 1H | H-3 (axial) |

| ~3.70 | s | 3H | OCH₃ |

| ~3.4 - 3.6 | m | 1H | H-5 (axial) |

| ~3.0 - 3.2 | m | 1H | H-3 (equatorial) |

| ~2.8 - 3.0 | m | 2H | -CH₂-COOCH₃ |

| ~2.6 - 2.8 | m | 1H | H-6 (axial) |

| ~2.4 - 2.6 | m | 1H | H-5 (equatorial) |

| ~2.2 - 2.4 | m | 1H | H-6 (equatorial) |

| 1.47 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (ester) |

| ~154.5 | C=O (Boc) |

| ~80.0 | C(CH₃)₃ |

| ~52.0 | OCH₃ |

| ~51.0 | C-2 |

| ~46.0 | C-6 |

| ~44.0 | C-3 |

| ~43.0 | C-5 |

| ~38.0 | -CH₂-COOCH₃ |

| 28.4 | C(CH₃)₃ |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and NMR analysis of similar Boc-protected piperazine derivatives.

Synthesis of this compound

This synthesis is adapted from the preparation of a similar piperazine derivative.

Materials:

-

1-Boc-piperazine

-

Methyl bromoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous THF, add triethylamine (2.0 eq).

-

Slowly add methyl bromoacetate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60°C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of a synthesized piperazine derivative, a crucial process in drug discovery and development.

Caption: Workflow for Synthesis and Characterization.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-2-methoxycarbonylmethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1-Boc-2-methoxycarbonylmethylpiperazine. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents a comprehensive, predicted dataset based on the analysis of closely related structures and established principles of NMR spectroscopy. It includes a detailed experimental protocol for acquiring such a spectrum and a logical workflow for its interpretation, taking into account the conformational complexities inherent to substituted piperazine rings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of conformational isomers arising from the piperazine ring chair-chair interconversion and restricted rotation around the carbamate (N-Boc) bond. This can lead to broadened signals or even the appearance of multiple sets of signals for the piperazine ring protons at room temperature. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the key protons in the molecule, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₃ (Boc) | ~ 1.45 | s | - | 9H |

| CH₂ (methoxycarbonylmethyl) | ~ 2.50 - 2.70 | m | - | 2H |

| Piperazine Ring Protons | ~ 2.80 - 4.20 | m | - | 7H |

| OCH₃ (methyl ester) | ~ 3.70 | s | - | 3H |

| NH (piperazine) | ~ 1.80 - 2.50 | br s | - | 1H |

Note: The signals for the piperazine ring protons are expected to be a series of complex and overlapping multiplets due to diastereotopicity and conformational heterogeneity. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential for unambiguous assignment.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by column chromatography or recrystallization.

-

Solvent: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used, but will result in different chemical shifts.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring protons.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for a routine ¹H spectrum.

-

Temperature: Start with room temperature (e.g., 298 K). Temperature-dependent NMR studies may be necessary to investigate conformational dynamics, which can help in sharpening broad signals.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons.

-

Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are sufficient.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

¹H NMR Analysis Workflow

The structural elucidation of this compound using ¹H NMR follows a logical progression. The following diagram illustrates this workflow, from initial sample analysis to the final structure confirmation, incorporating considerations for the dynamic nature of the molecule.

Caption: Workflow for the ¹H NMR analysis of this compound.

An In-depth Technical Guide to the ¹³C NMR of 1-Boc-2-methoxycarbonylmethylpiperazine

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Boc-2-methoxycarbonylmethylpiperazine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details predicted spectral data, standardized experimental protocols, and visual representations of the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for spectral assignment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) |

| C=O (Ester) | 171.5 - 173.0 | Singlet |

| C=O (Boc) | 154.5 - 155.5 | Singlet |

| C(CH₃)₃ | 79.5 - 80.5 | Singlet |

| C2 | 53.0 - 55.0 | Singlet |

| -OCH₃ | 51.5 - 52.5 | Singlet |

| C6 | 49.0 - 51.0 | Singlet |

| C3 | 45.0 - 47.0 | Singlet |

| C5 | 43.0 - 45.0 | Singlet |

| -CH₂-CO | 38.0 - 40.0 | Singlet |

| -C(CH₃)₃ | 28.0 - 29.0 | Singlet |

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-30 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If not already present in the solvent, a small amount can be added.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Perform phase and baseline corrections to obtain a clean spectrum.

-

Referencing: Calibrate the chemical shift axis using the TMS signal at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a conceptual workflow for its ¹³C NMR analysis.

Molecular Structure of this compound

Workflow for 13C NMR Analysis

Mass Spectrometric Analysis of 1-Boc-2-methoxycarbonylmethylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 1-Boc-2-methoxycarbonylmethylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The precise characterization of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients. This document outlines common ionization techniques, predictable fragmentation patterns, and detailed experimental protocols to aid in the structural elucidation and quality control of this compound.

Introduction

1-tert-butoxycarbonyl-2-methoxycarbonylmethylpiperazine (this compound) is a disubstituted piperazine derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The Boc group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. Mass spectrometry is a critical analytical technique for confirming the identity and purity of this and related synthetic intermediates.[1] This guide will focus on the fragmentation behavior of this compound under common mass spectrometric conditions, particularly Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectra and Fragmentation

The mass spectrum of this compound will be characterized by the molecular ion and several key fragment ions resulting from the cleavage of the Boc group and the piperazine ring. The exact fragmentation pattern will depend on the ionization technique employed.[1]

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺.[1] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation. For N-Boc protected compounds, a characteristic fragmentation pathway involves the loss of isobutylene (C₄H₈) followed by the loss of carbon dioxide (CO₂).[2][3]

Electron Ionization (EI-MS)

EI is a higher-energy ionization technique that leads to more extensive fragmentation.[1] The molecular ion peak may be weak or absent.[4] Characteristic fragments for N-Boc derivatives under EI include the tert-butyl cation (C₄H₉⁺) and fragments arising from the loss of various parts of the Boc group, such as isobutylene (C₄H₈) or the entire Boc group (C₅H₉O₂).

Quantitative Data: Predicted m/z Values

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound (Molecular Formula: C₁₂H₂₂N₂O₄, Molecular Weight: 258.32 g/mol ).

| Ion/Fragment Description | Ion Formula | Theoretical m/z (Monoisotopic) | Ionization Mode |

| Protonated Molecular Ion | [C₁₂H₂₃N₂O₄]⁺ | 259.1652 | ESI (+) |

| Loss of Isobutylene (C₄H₈) | [C₈H₁₅N₂O₄]⁺ | 203.1026 | ESI (+), EI |

| Loss of Boc Group (C₅H₉O₂) | [C₇H₁₃N₂O₂]⁺ | 157.0972 | ESI (+), EI |

| Loss of Isobutylene and Carbon Dioxide | [C₇H₁₅N₂O₂]⁺ | 159.1128 | ESI (+) |

| tert-Butyl Cation | [C₄H₉]⁺ | 57.0704 | EI |

| Loss of Methoxycarbonylmethyl Group (C₃H₅O₂) | [C₉H₁₇N₂O₂]⁺ | 185.1285 | EI |

| Piperazine Ring Fragment | [C₄H₉N₂]⁺ | 85.0760 | EI |

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound. These should be adapted and optimized for specific instrumentation.[1][5]

Sample Preparation

-

Prepare a stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

-

Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient Elution : A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the compound.

-

Flow Rate : 0.2-0.4 mL/min.

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode (ESI+).

-

Scan Mode : Full scan mode to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion to observe fragmentation.

-

Capillary Voltage : 3.5 - 4.5 kV.

-

Source Temperature : 120-150 °C.

-

Desolvation Temperature : 350-450 °C.

-

Collision Gas : Argon or Nitrogen.

-

Collision Energy : Ramped or set at various energies (e.g., 10-40 eV) to observe different fragmentation pathways.

Direct Infusion or GC-MS with EI

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on an EI-equipped mass spectrometer.

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Source Temperature : 200-250 °C.

-

Mass Analyzer : Quadrupole, Ion Trap, or Time-of-Flight.

-

Scan Range : m/z 40-400.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound under ESI and EI conditions.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Characterization of 1-Boc-2-methoxycarbonylmethylpiperazine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Boc-2-methoxycarbonylmethylpiperazine

This compound, also known as tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, is a bifunctional molecule incorporating a Boc-protected amine and a methyl ester. The piperazine scaffold is a common motif in pharmacologically active compounds, and the protecting group allows for selective chemical modifications, making it a valuable building block in organic synthesis. The specific enantiomer, (S)-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, has been assigned the CAS Number 1262892-01-2.

Physical Properties of Structurally Related Compounds

Due to the absence of experimentally verified physical data for this compound, the following table summarizes the properties of several closely related piperazine derivatives. This information can be used to estimate the properties of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | 43-47 | 258 at 760 mmHg |

| tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | 731810-20-1 | C₁₂H₂₂N₂O₄ | 258.31 | Not available | Not available |

| (S)-1-N-Boc-2-methylpiperazine | 169447-70-5 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |

| 1-Boc-piperazine-2-carboxylic acid | 1214196-85-6 | C₁₀H₁₈N₂O₄ | 230.26 | Not available | Not available |

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. The following is a general protocol for its determination using a standard melting point apparatus.

Objective: To determine the melting point range of a solid chemical compound.

Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

The chemical sample (finely powdered)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the chemical sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the chemical into the tube. The packed sample height should be approximately 2-3 mm.

-

Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized chemical compound.

Conclusion

While a comprehensive datasheet of experimentally determined physical properties for this compound is not currently available in the public domain, this guide provides valuable context for researchers by summarizing the properties of closely related analogs. The provided experimental protocol for melting point determination offers a practical methodology for characterizing this and other novel compounds. The workflow visualization further clarifies the process of physicochemical characterization in a research and development setting. It is recommended that researchers synthesize and characterize this compound to establish its definitive physical properties.

An In-depth Technical Guide to the Chemical Properties of 1-Boc-2-methoxycarbonylmethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-Boc-2-methoxycarbonylmethylpiperazine (CAS No. 183852-65-5). Due to the limited availability of public domain data for this specific compound, this guide also includes representative experimental protocols and workflows derived from closely related N-Boc protected piperazine derivatives. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and substituted at the adjacent carbon with a methoxycarbonylmethyl group.[1][2][3] This structure makes it a useful building block in organic synthesis, particularly for the introduction of a substituted piperazine moiety in the development of novel therapeutic agents.[4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 183852-65-5 | [1][2][3] |

| Molecular Formula | C12H22N2O4 | [2][3][5] |

| Molecular Weight | 258.31 g/mol | [3][5] |

| Appearance | Powder or liquid | [2] |

| Purity | ≥ 97-98% (by GC) | [2][3] |

| Moisture Content | ≤ 0.5% | [3] |

For comparative purposes, the computed properties of the isomeric compound, tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, are presented below. It is important to note that while the molecular formula and weight are identical, other properties will differ due to the different substitution pattern on the piperazine ring.

Table 2: Computed Properties of tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (Isomer)

| Property | Value | Source(s) |

| Molecular Weight | 258.31 g/mol | [5] |

| XLogP3 | 0.8 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 6 | |

| Exact Mass | 258.15795719 Da | [5] |

| Topological Polar Surface Area | 59.1 Ų | [5] |

Experimental Protocols

The synthesis of piperazine derivatives often involves the nucleophilic substitution of a suitable starting material with a protected piperazine. The following is a general procedure adapted from the synthesis of a related compound.

Objective: To synthesize a substituted N-Boc-piperazine via nucleophilic displacement.

Materials:

-

1-Boc-piperazine

-

An appropriate electrophile (e.g., methyl 2-bromoacetate for a similar structure)

-

Triethylamine (Et3N) or another non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1 equivalent) in the anhydrous solvent.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the stirred solution.

-

Addition of Electrophile: Slowly add the electrophile (e.g., methyl 2-bromoacetate, 1 equivalent) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted N-Boc-piperazine.

The following are standard protocols for acquiring spectroscopic data for novel organic compounds.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

-

2.2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), place a drop on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

2.2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to aid ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

-

Visualizations

As no specific signaling pathways involving this compound have been reported, a general experimental workflow for the synthesis and characterization of a novel substituted piperazine derivative is provided below.

Caption: General workflow for the synthesis and characterization of a substituted N-Boc-piperazine.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific applications.

References

- 1. 183852-65-5|tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. amadis.lookchem.com [amadis.lookchem.com]

- 3. capotchem.com [capotchem.com]

- 4. tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate [myskinrecipes.com]

- 5. Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | C12H22N2O4 | CID 46785870 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of 1-Boc-2-methoxycarbonylmethylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability characteristics of 1-Boc-2-methoxycarbonylmethylpiperazine, a key building block in modern drug discovery. While specific experimental stability data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely stability profile based on the well-established chemistry of its constituent functional groups: a tert-butyloxycarbonyl (Boc) protected amine, a methyl ester, and a piperazine ring.

This guide outlines the anticipated degradation pathways, provides standardized protocols for conducting stability studies in line with regulatory expectations, and offers visual representations of these chemical processes and experimental workflows. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to design robust stability studies and anticipate potential liabilities of this and structurally related molecules.

Predicted Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the susceptibility of the methyl ester to hydrolysis. The piperazine ring itself is generally stable but can be subject to degradation under harsh oxidative or thermal conditions.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Likely Primary Degradation Products |

| Acidic Hydrolysis | Unstable | 2-Methoxycarbonylmethylpiperazine (Boc deprotection) |

| 2-(Carboxymethyl)piperazine (Ester hydrolysis and Boc deprotection) | ||

| Basic Hydrolysis | Moderately Unstable | 1-Boc-2-(carboxymethyl)piperazine (Ester hydrolysis) |

| Oxidative Stress | Moderately Stable | N-oxides, ring-opened products |

| Thermal Stress | Stable at ambient temperatures; may degrade at elevated temperatures | Boc deprotection, piperazine ring degradation products |

| Photolytic Stress | Likely Stable | Dependent on the presence of chromophores; minor degradation possible |

Potential Degradation Pathways

The chemical structure of this compound suggests three primary degradation pathways under stress conditions.

-

Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to acidic conditions. Protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, leads to the formation of the free piperazine nitrogen. This is often the most facile degradation pathway.

-

Ester Hydrolysis: The methoxycarbonylmethyl group, a methyl ester, is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions promote saponification of the ester to yield a carboxylate salt, while acidic conditions can catalyze hydrolysis to the corresponding carboxylic acid.

-

Oxidation of the Piperazine Ring: The nitrogen atoms of the piperazine ring, particularly the unprotected secondary amine that would be revealed after Boc deprotection, are susceptible to oxidation. This can lead to the formation of N-oxides or more complex ring-opened products.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B for forced degradation studies.[1][2][3] These experiments are designed to identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).

1. Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[1][4]

-

Withdraw samples at appropriate time points, neutralize with a stoichiometric amount of base (e.g., sodium hydroxide), and dilute to a suitable concentration for analysis.

2. Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.[1][4]

-

Withdraw samples at appropriate time points, neutralize with a stoichiometric amount of acid (e.g., hydrochloric acid), and dilute for analysis.

3. Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30%).

-

Store the solution at room temperature for a defined period, protected from light.[1]

-

Withdraw samples at appropriate time points and dilute for analysis.

4. Thermal Degradation:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

A solution of the compound can also be heated under reflux for a defined period.

-

Samples should be withdrawn at various time points, dissolved in a suitable solvent if solid, and analyzed.

5. Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7]

-

A control sample should be stored in the dark under the same temperature conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

Protocol 2: Analytical Method for Stability Indication

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated.

-

Chromatographic System: A reverse-phase C18 column is often a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve separation of the parent compound from its potential degradation products.

-

Detection: UV detection at a suitable wavelength (determined by the UV spectrum of the compound) or mass spectrometry for identification of degradants.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

Visualizing Degradation and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways and a general workflow for a forced degradation study.

Caption: Predicted degradation pathways of this compound.

Caption: General workflow for a forced degradation study.

Conclusion

While this compound is a valuable synthetic intermediate, its stability profile must be carefully considered during drug development. The primary liabilities are the acid-labile Boc group and the hydrolytically sensitive methyl ester. A thorough forced degradation study, as outlined in this guide, is essential to understand its degradation pathways, develop a robust stability-indicating analytical method, and ultimately ensure the quality and safety of any resulting drug substance or product. The provided protocols and diagrams serve as a foundational resource for initiating such stability assessments.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

Technical Guide: Solubility of 1-Boc-2-methoxycarbonylmethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Boc-2-methoxycarbonylmethylpiperazine (CAS No. 183852-65-5), a key intermediate in pharmaceutical synthesis. Due to the limited publicly available quantitative data for this specific compound, this document summarizes the known information and furnishes detailed experimental protocols for its determination.

Physicochemical Properties

-

IUPAC Name: tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

-

Molecular Formula: C₁₂H₂₂N₂O₄

-

Molecular Weight: 258.31 g/mol

Quantitative Solubility Data

A single data point for the solubility of this compound has been reported. However, the solvent used for this measurement was not specified, which significantly limits its application. Researchers should use this value with caution and as a preliminary reference point.

| Compound | CAS Number | Solubility (mg/mL) | Molar Solubility (mol/L) | Solvent |

| This compound | 183852-65-5 | 7.61 | 0.0294 | Unspecified[1] |

Qualitative Solubility of Related Compounds

To guide solvent selection for experimental determination, it is useful to consider the solubility of structurally related Boc-protected piperazine derivatives. Generally, these compounds exhibit good solubility in common organic solvents and limited solubility in water.

-

N-Boc-piperazine (CAS 57260-71-6): This parent compound is reported to be soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. It is less soluble in water.

Based on this, it is anticipated that this compound will be soluble in a range of common organic solvents.

Experimental Protocols for Solubility Determination

To obtain reliable and specific solubility data, standardized experimental protocols must be followed. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.1.2. Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be adequate to keep the solid suspended without creating a vortex.

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Starting materials for 1-Boc-2-methoxycarbonylmethylpiperazine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways for the preparation of 1-Boc-2-methoxycarbonylmethylpiperazine, a valuable building block in medicinal chemistry and drug development. This document provides a detailed examination of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key intermediate characterized by a piperazine core, selectively protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and functionalized at the 2-position with a methoxycarbonylmethyl substituent. This substitution pattern makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The synthetic strategies presented herein focus on reliable and reproducible methods, providing a foundation for both small-scale research and larger-scale production.

Synthetic Pathways

Two primary synthetic routes have been identified for the synthesis of this compound. The first and more established method involves the direct alkylation of a protected piperazine derivative. A second, more advanced approach, utilizes directed ortho-metalation (DoM) or α-lithiation to achieve functionalization at the 2-position.

Route 1: N-Alkylation of 1-Boc-piperazine

This classical approach involves the nucleophilic substitution of a suitable haloacetic acid ester by 1-Boc-piperazine. The free secondary amine of the mono-protected piperazine acts as a nucleophile, attacking the electrophilic carbon of the haloacetate.

Caption: N-Alkylation pathway for this compound synthesis.

Route 2: α-Lithiation of a Doubly Protected Piperazine

This more contemporary strategy offers regioselective functionalization at the carbon adjacent to the Boc-protected nitrogen. It involves the deprotonation of the α-carbon using a strong base, followed by quenching the resulting organolithium species with an appropriate electrophile. To prevent interference from the acidic N-H proton, the second nitrogen of the piperazine ring is typically protected with a removable group, such as a benzyl group.

Caption: α-Lithiation pathway for this compound synthesis.

Starting Materials and Reagents

The selection of high-quality starting materials is crucial for the successful synthesis of the target compound.

| Starting Material/Reagent | Supplier (Example) | Purity | Notes |

| Piperazine | Sigma-Aldrich | ≥99% | Highly hygroscopic; store in a desiccator. |

| Di-tert-butyl dicarbonate (Boc₂O) | Acros Organics | 99% | |

| Methyl Chloroacetate | Alfa Aesar | 99% | Lachrymator; handle in a fume hood. |

| Methyl Bromoacetate | TCI | >98% | Lachrymator; handle in a fume hood. |

| Benzyl Bromide | Sigma-Aldrich | 98% | Lachrymator; handle in a fume hood. |

| sec-Butyllithium (s-BuLi) | Acros Organics | 1.4 M in cyclohexane | Highly reactive; handle under inert atmosphere. |

| Methyl Chloroformate | Sigma-Aldrich | 99% | Toxic and corrosive; handle with extreme care. |

| Palladium on Carbon (Pd/C) | Strem Chemicals | 10 wt. % | Flammable solid; handle with care. |

Experimental Protocols

Synthesis of 1-Boc-piperazine

Procedure: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM), a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-Boc-piperazine.

| Parameter | Value |

| Piperazine:Boc₂O Ratio | 2:1 |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 80-90% |

Route 1: Synthesis of this compound via N-Alkylation

Procedure: To a solution of 1-Boc-piperazine (1.0 equivalent) and a base such as triethylamine or potassium carbonate (1.2 equivalents) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF), methyl chloroacetate or methyl bromoacetate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

| Parameter | Value |

| 1-Boc-piperazine:Haloacetate:Base Ratio | 1:1.1:1.2 |

| Solvent | Acetonitrile or DMF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Typical Yield | 50-70% |

Route 2: Synthesis of this compound via α-Lithiation

This synthesis is a three-step process starting from 1-Boc-piperazine.

Step 1: Synthesis of 1-Boc-4-benzylpiperazine To a solution of 1-Boc-piperazine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile, benzyl bromide (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature for 12 hours. The solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to give 1-Boc-4-benzylpiperazine.

| Parameter | Value |

| 1-Boc-piperazine:Benzyl Bromide:Base Ratio | 1:1.1:1.5 |

| Solvent | Acetonitrile |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of 1-Boc-4-benzyl-2-methoxycarbonylpiperazine [1] To a solution of 1-Boc-4-benzylpiperazine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, sec-butyllithium (1.3 equivalents) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour. Methyl chloroformate (2.0 equivalents) is then added dropwise. The reaction mixture is stirred at -78 °C for 15 minutes and then allowed to warm to room temperature over 30 minutes. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by flash column chromatography.[1]

| Parameter | Value |

| Substrate:s-BuLi:Electrophile Ratio | 1:1.3:2 |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | ~1.5 hours |

| Reported Yield | 60-74%[1] |

Step 3: Debenzylation to this compound [2][3] To a solution of 1-Boc-4-benzyl-2-methoxycarbonylpiperazine in a solvent such as ethanol or methanol, palladium on carbon (10 mol %) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours. The reaction may be gently heated to 50-60 °C to facilitate the reaction.[2] The addition of a small amount of acetic acid can also aid in the debenzylation.[2] The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

| Parameter | Value |

| Catalyst | 10% Pd/C |

| Hydrogen Source | H₂ (balloon or Parr apparatus) |

| Solvent | Ethanol or Methanol |

| Reaction Temperature | Room Temperature to 60 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

Data Summary

The following table summarizes the quantitative data for the key synthetic steps.

| Reaction | Starting Material(s) | Product | Yield (%) | Purity (%) |

| Boc-protection of Piperazine | Piperazine, Boc₂O | 1-Boc-piperazine | 80-90 | >98 |

| N-Alkylation | 1-Boc-piperazine, Methyl haloacetate | This compound | 50-70 | >95 (after chromatography) |

| N-Benzylation | 1-Boc-piperazine, Benzyl bromide | 1-Boc-4-benzylpiperazine | 85-95 | >98 (after chromatography) |

| α-Lithiation/Carboxymethylation | 1-Boc-4-benzylpiperazine, Methyl chloroformate | 1-Boc-4-benzyl-2-methoxycarbonylpiperazine | 60-74[1] | >95 (after chromatography) |

| Debenzylation | 1-Boc-4-benzyl-2-methoxycarbonylpiperazine | This compound | 80-95 | >98 |

Conclusion

This guide provides two robust and well-documented synthetic routes for the preparation of this compound. The N-alkylation route is a more traditional and straightforward approach, while the α-lithiation pathway offers a more modern and potentially higher-yielding alternative, albeit with more stringent reaction conditions. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The detailed experimental protocols and quantitative data presented herein should serve as a valuable resource for chemists in the pharmaceutical and drug discovery sectors.

References

In-depth Technical Guide to 1-Boc-2-methoxycarbonylmethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-methoxycarbonylmethylpiperazine, a key heterocyclic building block, is gaining prominence in medicinal chemistry and drug discovery. Its unique structural features, combining a Boc-protected amine and a methyl ester functional group on a piperazine scaffold, make it a versatile intermediate for the synthesis of complex bioactive molecules. The piperazine moiety itself is a "privileged scaffold" in drug design, known for imparting favorable physicochemical properties such as improved solubility and bioavailability.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Properties

CAS Numbers:

-

Racemic Mixture: 183852-65-5

-

(S)-enantiomer: 1262892-01-2